5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide
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Overview
Description
5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a dimethylamino phenyl group, making it a molecule of interest for its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the chloro and methoxy groups, and the attachment of the dimethylamino phenyl and tetrahydroisoquinoline moieties. Common synthetic routes may include:
Formation of the Benzamide Core: This can be achieved through the reaction of 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions to form the benzamide.
Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of Dimethylamino Phenyl Group: This step may involve the use of a Grignard reagent or a similar organometallic compound to introduce the dimethylamino phenyl group.
Formation of Tetrahydroisoquinoline Moiety: This can be synthesized through Pictet-Spengler reaction, followed by reduction to form the tetrahydroisoquinoline ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline moiety or other parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace the chloro or methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.
Scientific Research Applications
5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Pharmacology: It can be used to study the interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2-methoxybenzamide
- 4-amino-5-chloro-N-{2-(diethylamino)ethyl}-2-methoxybenzamide
- 4-chloro-N-{2-(diethylamino)ethyl}-3-{(methylsulfonyl)amino}benzamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrahydroisoquinoline moiety. This structural arrangement may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClN3O2/c1-30(2)23-11-8-20(9-12-23)25(31-15-14-19-6-4-5-7-21(19)18-31)17-29-27(32)24-16-22(28)10-13-26(24)33-3/h4-13,16,25H,14-15,17-18H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFZYLJBZXDHNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC(=C2)Cl)OC)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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